![molecular formula C7H9NO3 B2863288 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione CAS No. 1105665-49-3](/img/structure/B2863288.png)

2-Oxa-5-azaspiro[3.5]nonane-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Spirocyclic Oxetanes

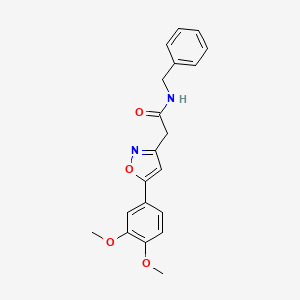

2-Oxa-5-azaspiro[3.5]nonane is used in the synthesis of spirocyclic oxetanes . These compounds, including 2-oxa-6-azaspiro[3.3]heptane and 2-oxa-7-azaspiro[3.5]nonane, are valuable structural alternatives to ubiquitous morpholine in medicinal chemistry .

Drug Discovery

In drug discovery projects, 2-Oxa-5-azaspiro[3.5]nonane is used as a substituent that enables higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . NQO1 is an enzyme over-expressed in cancer cell lines .

Preparation of Alicyclic Ring-Fused Benzimidazoles

The spirocyclic oxetane motif of 2-Oxa-5-azaspiro[3.5]nonane is used in the preparation of [1,2-a] alicyclic ring-fused benzimidazoles .

Leuco Dyes

Spiro forms of oxazines, which include 2-Oxa-5-azaspiro[3.5]nonane, find applications as leuco dyes . These compounds frequently display chromism, reversibly interchanging between their colorless and colored forms .

Photochromic Materials

Spiro compounds, including 2-Oxa-5-azaspiro[3.5]nonane, are used as photochromic materials . These materials change color when exposed to light, making them useful in a variety of applications, including eyewear, textiles, and security inks .

Enhancer Reprogramming

2-Oxa-5-azaspiro[3.5]nonane has been mentioned in the context of enhancer reprogramming, which confers dependence on glycolysis and IGF signaling in KMT2D mutant melanoma .

作用機序

Target of Action

The primary target of 2-Oxa-5-azaspiro[3Similar compounds have been found to inhibitfatty acid amide hydrolase (FAAH) , and histone methyltransferase KMT2D . These enzymes play crucial roles in pain sensation and tumor suppression, respectively .

Mode of Action

The specific mode of action of 2-Oxa-5-azaspiro[3Based on the targets mentioned above, it can be inferred that this compound might interact with its targets to inhibit their activity, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The exact biochemical pathways affected by 2-Oxa-5-azaspiro[3If it inhibits faah, it could affect the endocannabinoid system, which is involved in pain sensation . If it targets KMT2D, it could influence the epigenetic regulation of gene expression, impacting cell growth and differentiation .

Result of Action

The molecular and cellular effects of 2-Oxa-5-azaspiro[3If it acts as an inhibitor of faah or kmt2d, it could potentially alleviate pain or suppress tumor growth, respectively .

特性

IUPAC Name |

2-oxa-5-azaspiro[3.5]nonane-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c9-5-1-6(10)8-7(2-5)3-11-4-7/h1-4H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXMGYOFKUQOLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2(COC2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)

![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)

![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)

![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)

![3-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2863220.png)

![4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide](/img/structure/B2863223.png)